Halistanol disulfate B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176666-83-4 |
|---|---|
Molecular Formula |
C26H44O8S2 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-hept-6-en-2-yl]-10,13-dimethyl-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C26H44O8S2/c1-5-6-7-8-17(2)20-11-12-21-19-10-9-18-15-23(33-35(27,28)29)24(34-36(30,31)32)16-26(18,4)22(19)13-14-25(20,21)3/h5,17-24H,1,6-16H2,2-4H3,(H,27,28,29)(H,30,31,32)/t17-,18+,19+,20-,21+,22+,23+,24+,25-,26+/m1/s1 |
InChI Key |
LAZSRKWQJGJJAW-AMIYGGGRSA-N |
SMILES |
CC(CCCC=C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Isomeric SMILES |
C[C@H](CCCC=C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(CCCC=C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Synonyms |
halistanol disulfate B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Halistanol Disulfate B
Marine Organism Sources and Biogeographical Distribution
Halistanol (B14433394) disulfate B is a sulfated sterol that was first isolated from a marine sponge of the genus Pachastrella. bpums.ac.irnih.govnih.gov This discovery was the result of a search for novel inhibitors of the endothelin-converting enzyme from a specimen collected in South Africa. nih.govbioscientifica.com While Pachastrella is the definitive source of Halistanol disulfate B, the broader family of halistanol-type sulfated steroids is characteristic of several other sponge genera, indicating a related biosynthetic capability among these organisms.
The foundational compound of this family, halistanol sulfate (B86663) (a trisulfate), was originally isolated from the sponge Halichondria cf. moorei. mdpi.commdpi.comup.pt Subsequently, various analogs have been found in other sponges, demonstrating the significance of these genera as producers of unique sulfated steroids. For instance, sponges of the genus Petromica, such as Petromica citrina and Petromica ciocalyptoides, are known sources of halistanol sulfates. mdpi.comscielo.br The genus Halichondria has also yielded other derivatives, including halistanol sulfates I and J. mdpi.comst-andrews.ac.uk The widespread occurrence of these structurally related compounds across the genera Pachastrella, Halichondria, and Petromica underscores their importance as biosynthetic originators of this chemical class. nih.govmdpi.com
The geographical locations from which these sponges are collected are diverse, suggesting a broad but specific biogeographical distribution of the producer organisms.
| Sponge Genus/Species | Isolated Halistanol-Type Compound(s) | Collection Location | Reference |
|---|---|---|---|
| Pachastrella sp. | This compound | South Africa | nih.gov |
| Halichondria cf. moorei | Halistanol sulfate | Not Specified | mdpi.commdpi.com |
| Halichondria sp. | Halistanol sulfates I and J | Hachijo-jima Island, Japan | st-andrews.ac.uk |
| Petromica citrina | Halistanol sulfate, Halistanol sulfate C | Brazil | mdpi.com |
| Petromica ciocalyptoides | Halistanol sulfate A | Not Specified | scielo.br |
| Pseudoaxinissa digitata | Halistanol sulfates F, G, H | Not Specified | nih.govbioscientifica.com |
| Epipolasis sp. | Halistanol sulfates A-E | Not Specified | nih.govvulcanchem.com |
The sourcing of marine natural products like this compound presents a significant challenge. Historically, wild harvesting of sponges was the only method for obtaining these compounds. researchgate.net However, this approach raises concerns about ecological sustainability and the ability to secure a large, consistent supply for further research and development—often referred to as the "supply problem". researchgate.net
To address these limitations, several alternative sourcing strategies are under investigation:
In Situ Aquaculture: This involves farming sponges in their natural marine environment. This method builds on older techniques used for commercial bath sponge production, where sponge fragments are grown into larger individuals. researchgate.net While it offers a more sustainable alternative to wild harvesting, large-scale production can be hampered by factors such as disease, predation, and unfavorable climatic events. researchgate.net
Ex Situ Cultivation: This strategy involves maintaining and growing sponges in controlled aquarium settings. While progress has been made, long-term cultivation remains a significant challenge. researchgate.net
In Vitro Cell Culture: A major focus of marine biotechnology is the cultivation of sponge cells in vitro. This approach offers the potential for producing target metabolites under fully controlled and manipulable conditions. The development of three-dimensional culture systems, such as "primmorphs," has shown promise. However, a continuously growing, stable sponge cell line has yet to be established. researchgate.net
Symbiotic Microorganism Cultivation: Many bioactive compounds found in sponges are believed to be produced by their symbiotic microorganisms. rsc.orgnih.gov Isolating and cultivating these specific microbes could provide a sustainable and scalable source of the desired compounds. However, it has also been found that in some cases, the biosynthetic enzymes are present in the sponge itself and not its symbionts, making this strategy dependent on the true biosynthetic origin of the compound. vliz.be
These developing strategies are crucial for ensuring a sustainable and reliable supply of valuable marine compounds like this compound for future applications. researchgate.netmdpi.com
Specific Sponge Genera (e.g., Pachastrella, Halichondria, Petromica) as Biosynthetic Originators
Advanced Extraction and Chromatographic Purification Techniques
The isolation of a pure chemical entity from a crude biological extract is a meticulous process that relies on a combination of targeted strategies and powerful separation technologies.
Bioassay-guided fractionation is a cornerstone strategy in natural product chemistry for isolating new bioactive compounds. This method uses a specific biological assay to systematically guide the chemical separation process. Instead of blindly separating all components, researchers test fractions for the desired activity at each stage, focusing only on the active portions and discarding the inactive ones. This significantly enhances the efficiency of discovering target molecules. mdpi.comnih.gov
The isolation of this compound is a classic example of this approach. The process began with the observation that a methanol (B129727) (MeOH) extract of the sponge Pachastrella sp. showed inhibitory activity against the endothelin-converting enzyme (ECE). nih.govbioscientifica.com This active crude extract was then subjected to a series of separation steps. After each step, the resulting fractions were tested in the ECE assay. The active fractions were selected for further purification, leading ultimately to the isolation of this compound as the pure compound responsible for the observed bioactivity. nih.gov This targeted approach is widely applied in the discovery of other marine sulfated steroids, where assays for antifungal, antiviral, or cytotoxic activities often guide the fractionation process. nih.govmdpi.com
The purification of this compound from the active fractions of the Pachastrella sp. extract requires a multi-step chromatographic workflow to resolve it from a complex mixture of other metabolites. nih.gov Marine natural product isolation typically employs several high-resolution chromatographic techniques in sequence.
The general process involves:
Initial Extraction and Partitioning: The sponge biomass is first extracted with a solvent, commonly methanol or a methanol/dichloromethane mixture. mdpi.com This crude extract is then often partitioned between immiscible solvents (e.g., n-hexane, chloroform, and aqueous methanol) to achieve a preliminary separation based on polarity. mdpi.com
Column Chromatography: The active sub-extract is then subjected to various forms of column chromatography. This may include vacuum liquid chromatography (VLC) or flash column chromatography using stationary phases like reversed-phase C18 silica (B1680970) gel. mdpi.comnih.gov Size-exclusion chromatography, using materials such as Sephadex LH-20, is also employed to separate molecules based on their size. mdpi.com
High-Performance Liquid Chromatography (HPLC): The final and most critical step for achieving purity is HPLC. vulcanchem.com Reversed-phase HPLC (RP-HPLC) using C18 columns is particularly effective for separating closely related sulfated steroids. mdpi.comnih.gov By using precise solvent gradients, researchers can resolve individual compounds from complex mixtures, yielding the pure substance for structural analysis. vulcanchem.commdpi.com The use of Ultra-High Performance Liquid Chromatography (UPLC) coupled to high-resolution mass spectrometry further enhances the ability to analyze and separate these complex mixtures. frontiersin.org
| Purification Step | Technique/Method | Purpose | Reference |
|---|---|---|---|
| 1 | Solvent Extraction (e.g., Methanol) | Create a crude extract from the sponge biomass. | nih.gov |
| 2 | Solvent Partitioning | Separate compounds into broad polarity groups; identify the bioactive fraction. | mdpi.com |
| 3 | Reversed-Phase Flash/VLC (C18) | Further fractionate the active extract into simpler mixtures. | mdpi.comnih.gov |
| 4 | Size-Exclusion Chromatography (Sephadex LH-20) | Separate compounds based on molecular size. | mdpi.com |
| 5 | Reversed-Phase HPLC (RP-HPLC) | Final purification of the target compound to homogeneity. | vulcanchem.commdpi.com |
Advanced Structural Characterization and Elucidation of Halistanol Disulfate B
Comprehensive Spectroscopic Methodologies for Structural Assignment
The foundational approach to elucidating the structure of Halistanol (B14433394) disulfate B involves a combination of high-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy. nih.gov
NMR spectroscopy is the most powerful tool for determining the carbon skeleton and the placement of functional groups in complex organic molecules. The structure of Halistanol disulfate B was established through detailed analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. nih.govnih.gov
¹H and ¹³C NMR: The 1D spectra provide the initial overview of the molecular environment. In sulfated steroids, the protons and carbons attached to the sulfate-bearing carbons experience significant downfield shifts. For instance, the carbinol proton signals in related halistanol sulfates appear at low fields, such as δH 4.83, 4.76, and 4.20, confirming the presence of oxygen-bearing carbons. researchgate.net The characteristic signals for the steroid nucleus, including the angular methyl groups (C-18 and C-19), are also readily identified. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, allowing for the tracing of connected proton networks. It is crucial for establishing the sequence of protons along the steroid rings and the side chain, effectively mapping out the spin systems of the molecule. researchgate.netmdpi.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is indispensable for assigning the ¹³C signals based on the already-assigned proton spectrum, providing a direct link between the proton and carbon frameworks. researchgate.netmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting the independent spin systems identified by COSY. For example, HMBC correlations from the angular methyl protons (H₃-18 and H₃-19) to various quaternary and methine carbons are used to piece together the steroidal ring system. mdpi.commdpi.com It is also instrumental in confirming the attachment points of the side chain to the steroid nucleus. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the molecule. Correlations between axial and equatorial protons on the steroid rings and between the rings and the angular methyl groups help to establish the cis or trans fusion of the rings and the orientation of substituents. mdpi.com
The following table represents typical NMR data for a halistanol-type steroid, illustrating the chemical shifts observed for the core structure.
Interactive Table: Representative ¹³C and ¹H NMR Data for a Halistanol Steroid Nucleus in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) | Key NOESY Correlations |
| 1 | ~39.5 | 1.25 (m), 1.90 (m) | C-2, C-3, C-5, C-10, C-19 | H-2, H-19 |
| 2 | ~75.5 | 4.83 (sl) | C-1, C-3, C-4, C-10 | H-1, H-3, H-4 |
| 3 | ~75.5 | 4.76 (sl) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | ~38.0 | 1.60 (m), 2.15 (m) | C-2, C-3, C-5, C-6, C-10 | H-2, H-3, H-5, H-6 |
| 5 | ~46.0 | 1.50 (m) | C-3, C-4, C-6, C-7, C-10 | H-4, H-6, H-19 |
| 6 | ~78.8 | 4.20 (dt, 11.0, 4.4) | C-4, C-5, C-7, C-8, C-10 | H-4, H-5, H-7, H-8 |
| 7 | ~41.0 | 1.45 (m), 1.85 (m) | C-5, C-6, C-8, C-9, C-14 | H-6, H-8 |
| 8 | ~35.5 | 1.65 (m) | C-6, C-7, C-9, C-14 | H-6, H-7, H-18 |
| 9 | ~55.0 | 1.10 (m) | C-1, C-5, C-7, C-10, C-11 | H-1, H-11, H-14 |
| 10 | ~36.0 | - | - | - |
| 18 | ~12.5 | 0.70 (s) | C-12, C-13, C-14, C-17 | H-8, H-20 |
| 19 | ~13.0 | 1.07 (s) | C-1, C-5, C-9, C-10 | H-1, H-5 |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental formula of a compound. mdpi.com For this compound, techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be employed. mdpi.comoup.com
Negative-ion mode HRESIMS is particularly informative for sulfated steroids. It allows for the detection of the [M-Na]⁻ or related molecular ions, providing an exact mass from which the molecular formula (e.g., C₂₉H₄₉O₁₂S₃Na₂ for a related trisulfate) can be calculated with high accuracy. oup.com
Furthermore, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation patterns. For polysulfated steroids, a characteristic fragmentation pathway involves the sequential loss of sulfate (B86663) groups, often as NaHSO₄ (120 Da) or the [HSO₄]⁻ ion (97 Da). mdpi.commdpi.com This pattern provides definitive evidence for the number of sulfate esters present in the molecule. For example, a trisulfated compound shows fragment ions corresponding to [M-Na]⁻, [M-Na-NaHSO₄]⁻, and [M-Na-2(NaHSO₄)]⁻. mdpi.com
While NMR provides information on relative stereochemistry, X-ray crystallography on a suitable single crystal offers an unambiguous determination of the absolute configuration of a molecule. nih.govmdpi.com Although an X-ray structure for this compound itself has not been reported, this technique has been crucial for structurally related marine steroids. nih.govnih.gov For instance, the structures of compounds like aragusterol C and mycalone were confirmed by X-ray analysis. nih.gov The absolute stereochemistry of halistanol sulfate was determined by applying the modified Mosher method after chemical degradation, but X-ray crystallography of the halistanol sulfate and SIRT3 complex later confirmed its structure. nih.govsemanticscholar.org By securing the stereochemistry of a parent compound, the configurations of new, closely related analogues can often be confidently assigned by comparing their spectroscopic data. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis (e.g., HRFABMS, HRESIMS)
Stereochemical Assignment Approaches of Sulfated Steroids
The determination of the complex stereochemistry of sulfated steroids like this compound is achieved by integrating data from multiple sources. nih.gov The relative configuration of the steroid nucleus is primarily deduced from NMR data.
The magnitude of proton-proton coupling constants (³JHH) in the ¹H NMR spectrum helps define the dihedral angles between adjacent protons, allowing for the assignment of substituents as axial or equatorial. pnas.org For example, a large coupling constant (8–12 Hz) between vicinal protons typically indicates an axial-axial relationship, while smaller couplings are characteristic of axial-equatorial or equatorial-equatorial interactions.
Chemical Transformation Studies for Structural Confirmation
Chemical reactions can be employed to simplify the structure of a complex natural product or to correlate it with a known compound, thereby confirming its structure. mdpi.com A common strategy for sulfated steroids is acid hydrolysis, which cleaves the sulfate ester bonds to yield the desulfated polyol core. semanticscholar.orgnih.gov This resulting sterol can be more amenable to analysis or can be compared directly with authentic standards or previously isolated compounds. For example, the catalytic hydrogenation of a related sterol, axinysterol, yielded the same 3β,5α-diol as the hydrogenation of ergosterol (B1671047) peroxide, which confirmed its full structure and stereochemistry. semanticscholar.org Such transformations provide definitive proof of the underlying carbon skeleton and the positions of the hydroxyl groups, which were originally sulfated. mdpi.comdntb.gov.ua
Biosynthetic Pathways and Precursor Studies of Halistanol Disulfate B
Proposed Steroidogenesis and Sulfation Pathways in Marine Invertebrates
The biosynthesis of sulfated steroids like Halistanol (B14433394) disulfate B in marine invertebrates, particularly sponges (Phylum Porifera), is believed to follow a multi-stage process involving the formation of a core steroid skeleton followed by modification and sulfation. bioscientifica.commdpi.com Sponges are known to produce a remarkable diversity of sterols, which can be broadly understood within the context of steroidogenesis, a pathway that begins with precursors like squalene. chemrxiv.orgchemrxiv.org
The core steroidal framework of Halistanol disulfate B is thought to originate from common steroid precursors. One proposed pathway suggests a Δ⁵-steroid origin for the saturated ring system of this compound, which was isolated from the sponge Pachastrella sp. mdpi.com This implies that a standard cholesterol-like precursor undergoes a series of enzymatic reactions, including reductions and oxidations, to form the specific polyhydroxylated steroid core before sulfation occurs. mdpi.com Marine invertebrates possess diverse steroidogenic pathways, often leading to unique structural modifications not seen in terrestrial organisms. chemrxiv.orgresearchgate.net These "diversity generating pathways" result in a vast array of structurally complex steroids, believed to serve ecological functions. chemrxiv.org
Once the polyhydroxylated steroid nucleus is formed, the final key step is sulfation. Sulfation is a common modification in marine natural products and is crucial for the biological activity of many marine steroids. bioscientifica.comup.pt The presence of sulfate (B86663) groups dramatically increases the polarity of the molecule and is often essential for its specific biological function, as demonstrated by the inactivity of the non-sulfated counterparts of many active marine steroids. bioscientifica.comscispace.com
Enzymatic Mechanisms of Sulfate Group Introduction (Sulfotransferases)
The introduction of sulfate groups onto the steroid skeleton is not a spontaneous event but a precisely controlled enzymatic reaction. This critical step is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net These enzymes are responsible for the transfer of a sulfonate group (–SO₃⁻) from a universal donor molecule to a hydroxyl (or sometimes amine) group on a substrate, such as the steroid precursor of this compound. mdpi.comresearchgate.net
The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govresearchgate.net Cytosolic SULTs catalyze the transfer of the sulfo group from PAPS to specific hydroxyl functions on the steroid molecule, in the case of this compound, at the C-2 and C-3 positions. nih.govacs.org While SULT activity has been reported in several marine species, detailed characterization of the specific sulfotransferases involved in the biosynthesis of complex marine steroids like this compound is still limited due to challenges in obtaining the necessary molecular tools from these organisms. nih.govresearchgate.net The sulfation reaction is considered a key post-translational modification that finalizes the biosynthesis of the active compound. researchgate.net
Investigation of Biosynthetic Precursors and Intermediates
Direct experimental evidence for the complete biosynthetic pathway of this compound is scarce; however, structural analysis and the isolation of related compounds provide significant clues. This compound was first isolated from a South African sponge of the genus Pachastrella through bioassay-guided fractionation. acs.orgacs.orgnih.gov
The immediate precursor to the final compound is logically its desulfated form. Chemical hydrolysis of this compound yields the corresponding 2,3-diol, a compound that was found to be completely inactive in the endothelin-converting enzyme assay, highlighting the critical role of the sulfate groups. acs.org This diol represents the final intermediate before the sulfotransferase-catalyzed sulfation at the C-2 and C-3 positions.
Broader precursor studies in related marine steroids suggest that the unique side chains and ring systems of these molecules are derived from common dietary or symbiotic sterols that are subsequently modified by the sponge. For instance, studies on antiviral steroids from the sponge Petrosia weinbergi suggest a precursor-product relationship between the free sterols found in the sponge and the complex sulfated steroids it produces. nih.gov This suggests that a detailed analysis of the total sterol profile of Pachastrella sp. could reveal the direct biosynthetic precursor to the this compound core skeleton. Based on general steroid metabolism, it is proposed that the saturated steroid ring system of this compound is derived from a Δ⁵-sterol precursor. mdpi.com Further biosynthetic studies, potentially using labeled precursors, would be necessary to fully elucidate the intricate pathway leading to this complex marine metabolite. semanticscholar.org
Chemical Synthesis and Structural Modification of Halistanol Disulfate B and Analogues
Total Synthesis Strategies for the Halistanol (B14433394) Steroidal Skeleton
The total synthesis of the highly oxygenated and stereochemically dense halistanol steroidal skeleton represents a formidable challenge in organic chemistry. While a complete total synthesis of Halistanol disulfate B itself has not been extensively documented in publicly available literature, the synthetic strategies developed for other complex polyhydroxylated steroids, such as cardiotonic steroids like ouabagenin, provide a roadmap for potential approaches. researchgate.netnih.govnih.gov These strategies often involve the masterful orchestration of stereocontrolled reactions to construct the tetracyclic core and introduce the numerous hydroxyl functionalities with precise spatial arrangement.
Key synthetic strategies that could be adapted for the halistanol skeleton include:
Unsaturation-Functionalization Strategy: This approach involves the initial construction of an unsaturated steroidal skeleton, which then serves as a versatile template for the stereoselective introduction of multiple hydroxyl groups through a series of functionalization reactions. researchgate.netnih.gov For instance, an asymmetric dearomative cyclization can be employed to build a C19-hydroxy unsaturated steroidal framework from simpler starting materials like the Hajos-Parrish ketone ketal. researchgate.netnih.gov Subsequent steps can include directed hydrogenations, epoxidations, and nucleophilic substitutions to install the required stereocenters. researchgate.netnih.gov
Redox-Relay Tactics: In the synthesis of highly oxidized steroids, strategic redox-relay reactions can be employed to functionalize remote positions of the steroid nucleus. nih.gov This can be particularly useful for introducing hydroxyl groups at positions that are not easily accessible through direct oxidation.
Biomimetic Approaches: Inspired by the biosynthetic pathways of steroids, biomimetic strategies, such as cation-olefin cyclizations, can be envisioned to construct the polycyclic skeleton from acyclic precursors. nih.gov
The successful synthesis of related complex natural products like halistatins 1 and 2, which involved strategic chromium-mediated coupling reactions for key bond formations, also highlights the power of modern synthetic methodologies that could be brought to bear on the halistanol challenge. nih.gov The construction of the halistanol skeleton would necessitate a lengthy and highly optimized synthetic sequence, likely involving more than 20 steps, to achieve the desired stereochemical outcome.
Semisynthesis and Derivatization Approaches from Natural Precursors
Given the complexity of a total synthesis, semisynthesis, starting from readily available natural steroids, presents a more practical avenue for producing this compound and its analogues. wikipedia.orgoncohemakey.com This approach leverages the pre-existing and stereochemically defined steroidal core of natural products, significantly reducing the number of synthetic steps required.
Commonly used natural precursors for steroid synthesis include cholesterol, phytosterols (B1254722) (like stigmasterol (B192456) and campesterol), and sapogenins. wikipedia.orgnih.gov The choice of precursor depends on the structural features that need to be installed on the final target molecule. For this compound, a precursor with a suitable side chain and the potential for introducing the requisite hydroxyl groups on the A and B rings would be ideal.
A critical step in the synthesis of this compound is the introduction of the sulfate (B86663) groups at specific positions on the steroid nucleus. This requires the use of regioselective sulfation methods to avoid the formation of unwanted isomers.
Regioselective Sulfation: The sulfation of polyhydroxylated steroids presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Several methods have been developed to achieve regioselectivity:
Sulfur Trioxide Complexes: Reagents such as sulfur trioxide-pyridine, sulfur trioxide-trimethylamine, or sulfur trioxide-dimethylformamide are commonly used for sulfation. nih.gov The choice of the complex and reaction conditions can influence the regioselectivity of the reaction.
Tributylsulfoammonium Betaine (TBSAB): This reagent has been shown to be effective for the chemoselective sulfation of steroid alcohols and phenols, often providing the sulfated products as their biologically relevant sodium salts directly, thus avoiding the need for ion-exchange chromatography. nih.govfrontiersin.org For instance, in the case of cortisol, which has hydroxyl groups at C-11, C-17, and C-21, treatment with TBSAB resulted in the regioselective sulfation of the primary C-21 alcohol. nih.govfrontiersin.org
Protecting Group Strategies: To achieve high regioselectivity, a common strategy involves the use of protecting groups to temporarily block certain hydroxyl groups while the desired position is sulfated. The protecting groups are then removed in a subsequent step.
Enzymatic Sulfation: Biocatalytic approaches using sulfotransferases (SULTs) offer high regioselectivity. researchgate.net Different SULT isoforms exhibit distinct substrate specificities, allowing for the targeted sulfation of specific hydroxyl groups on the steroid scaffold. researchgate.net
Desulfation Methodologies: The selective removal of sulfate groups, or desulfation, can also be a valuable tool in the synthesis and modification of sulfated steroids. While less commonly employed in a forward synthetic sense for building complexity, it can be useful for creating analogues or for analytical purposes. Methods for desulfation often involve solvolysis under specific conditions. For example, microwave-assisted desulfation has been explored for sulfated polysaccharides and could potentially be adapted for steroid sulfates. acs.org Enzymatic desulfation using steroid sulfatases provides a highly specific method for removing sulfate groups. nih.gov
The unique side chain of this compound and the specific pattern of hydroxylation on its ring system necessitate synthetic methods for their elaboration from common steroid precursors.
Side Chain Modification: The construction of the specific side chain of this compound would likely involve the modification of the side chain of a readily available sterol. This can be achieved through various organic reactions, including:
Oxidative cleavage of existing side chains to generate key intermediates.
Wittig-type reactions or other carbon-carbon bond-forming reactions to extend the side chain.
Stereoselective reductions and oxidations to install the required stereocenters and functional groups.
Ring System Elaboration: The introduction of the hydroxyl groups at the C-2, C-3, and C-6 positions with the correct stereochemistry is a crucial aspect of the synthesis. Starting from a precursor like cholesterol, a series of stereoselective reactions would be required:
Epoxidation and Ring Opening: The Δ⁵ double bond in cholesterol can be subjected to epoxidation followed by regioselective and stereoselective ring-opening to introduce hydroxyl groups at C-5 and C-6.
Allylic Oxidation: This can be used to introduce functionality at positions allylic to a double bond, which can then be converted to hydroxyl groups.
Directed Hydroxylations: Existing hydroxyl groups on the steroid nucleus can be used to direct the introduction of new hydroxyl groups at specific positions.
Regioselective Sulfation and Desulfation Methodologies
Design and Synthesis of Chemically Modified this compound Analogues for Research Purposes
The synthesis of chemically modified analogues of this compound is a powerful strategy to probe the structure-activity relationships (SAR) of this class of compounds and to develop new molecular tools for biological research. vt.edu By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.
Several analogues of halistanol sulfates have been isolated from natural sources, providing insights into the structural diversity of this family. For example, halistanol sulfates I and J, which possess modifications in their side chains, have been isolated and shown to inhibit sirtuins (SIRT1-3). researchgate.netmdpi.com The discovery of these natural analogues inspires the design and synthesis of new derivatives.
Examples of Synthetic Analogues and Their Research Applications:
Enzyme Inhibitors: this compound was identified as an inhibitor of the endothelin-converting enzyme. scispace.com Synthetic analogues can be designed to explore the binding interactions with this enzyme and potentially develop more potent or selective inhibitors. For instance, modifications to the side chain or the sulfation pattern could significantly impact binding affinity and specificity. Studies on the inhibition of SIRT3 by halistanol sulfate have revealed an allosteric binding site, suggesting that the steroid sulfate motif is a good starting point for the design of allosteric enzyme modulators. mdpi.comunipa.it
Antiviral Agents: Other halistanol sulfates have demonstrated antiviral activity, for instance, against the human immunodeficiency virus (HIV). mdpi.com The synthesis of analogues allows for the investigation of the SAR for this activity. For example, the number and position of the sulfate groups, as well as the nature of the side chain, can be varied to optimize the antiviral potency.
Molecular Probes: To study the mechanism of action of this compound, chemically modified analogues can be synthesized that incorporate reporter tags, such as fluorescent dyes or photoaffinity labels. These molecular probes can be used to identify the cellular targets of the natural product and to visualize its distribution within cells.
The synthesis of these analogues would follow the general principles of semisynthesis and derivatization outlined above, employing a range of modern synthetic techniques to achieve the desired structural modifications.
Mechanistic Investigations of Halistanol Disulfate B S Biological Activities in Vitro and Pre Clinical Models
Enzyme Inhibition and Molecular Target Identification
Halistanol (B14433394) disulfate B and its related sulfated sterols have been the subject of various studies to elucidate their mechanisms of action, primarily focusing on their ability to inhibit key enzymes involved in different biological pathways. The sulfate (B86663) groups are consistently shown to be crucial for this inhibitory activity.
Endothelin Converting Enzyme (ECE) Inhibition: Mechanistic Details and Kinetic Studies
Halistanol disulfate B, a novel sterol sulfate isolated from the South African sponge Pachastrella sp., has been identified as an inhibitor of the endothelin-converting enzyme (ECE). nih.govresearchgate.net ECE is a critical enzyme in the biosynthesis of endothelin-1 (B181129), a potent vasoconstrictive peptide, making ECE inhibitors a subject of interest for conditions like hypertension and renal failure. bioscientifica.combioscientifica.com
Initial screening and bioassay-guided fractionation identified this compound as the active compound, demonstrating inhibitory activity at a micromolar concentration with an IC₅₀ value of 2.1 μM. nih.govbioscientifica.combioscientifica.com A key finding from these studies is the essential role of the sulfate moieties for the bioactivity; the non-sulfated counterpart of the molecule was found to be completely inactive. bioscientifica.combioscientifica.com While the inhibitory concentration has been established, detailed kinetic studies and specific mechanistic details of the interaction between this compound and ECE have not been extensively reported in the available literature.
Sirtuin Deacetylase (SIRT1-3) Modulation: Target Specificity and Cellular Impact (e.g., HeLa, P388 cells)
Sirtuins (SIRT1-7) are a family of NAD⁺-dependent histone deacetylases that are pivotal in regulating cellular processes, including cellular senescence and neuroprotection. researchgate.netfrontiersin.org Halistanol sulfates have emerged as modulators of these enzymes. Studies on halistanol sulfate and its analogs, Halistanol sulfate I and Halistanol sulfate J, isolated from a marine sponge of the genus Halichondria, demonstrated inhibitory activity against SIRT1, SIRT2, and SIRT3. researchgate.netnih.gov This activity was observed in cellular models using HeLa and P388 cells. researchgate.net
The inhibitory effect is thought to be linked to the detergent-like properties of the compound. researchgate.net X-ray crystallography of a complex between halistanol sulfate and SIRT3 revealed that the compound binds to a newly discovered exosite on the enzyme, rather than the active site, suggesting an allosteric mechanism of inhibition. researchgate.netnih.gov
Table 1: Inhibitory Activity of Halistanol Sulfates against Sirtuins (SIRT1-3) Data sourced from studies on Halistanol Sulfate and its analogs.
| Compound | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) | Source |
|---|---|---|---|---|
| Halistanol sulfate (1) | 45.9 - 67.9 | 45.9 - 67.9 | 45.9 - 67.9 | nih.gov |
| Halistanol sulfate I (2) | 18.9 - 21.1 | 18.9 - 21.1 | 18.9 - 21.1 | nih.gov |
| Halistanol sulfate J (3) | 21.8 - 37.5 | 21.8 - 37.5 | 21.8 - 37.5 | nih.gov |
Protein Tyrosine Kinase Inhibition (e.g., pp60v-src): Binding Kinetics and Substrate Competition
The protein tyrosine kinase pp60v-src, an oncogenic enzyme encoded by the Rous sarcoma virus, is a known target for inhibition by sulfated sterols. nih.gov Research has specifically focused on halistanol trisulfate, a related compound to this compound. Halistanol trisulfate demonstrated an IC₅₀ of approximately 4 μM against pp60v-src. bioscientifica.comnih.govresearchgate.net The sulfate groups were proven to be indispensable for this activity, as their removal via acid hydrolysis resulted in the inactive tris-alcohol, halistanol. bioscientifica.comnih.gov
Kinetic studies revealed that halistanol trisulfate acts as a competitive inhibitor concerning the peptide substrate, [Val⁵]-angiotensin II. nih.govresearchgate.net Conversely, its inhibition was characterized as mixed-type with respect to ATP, indicating it may bind to both the free enzyme and the enzyme-ATP complex, but at a site distinct from the ATP-binding site. nih.govresearchgate.net While this detailed kinetic data pertains to the trisulfated analog, it provides a valuable model for the potential mechanism of other sulfated sterols, including this compound, in inhibiting protein tyrosine kinases. It has also been suggested that sterol sulfates may inhibit bacterial protein-tyrosine kinases. scielo.brresearchgate.net
Inhibition of Microbial Polysaccharide-Degrading Enzymes (e.g., endo-1,3-β-D-glucanase, fucoidan (B602826) hydrolase, alginate lyase)
Halistanol sulfate has been shown to be a potent inhibitor of various enzymes that degrade polysaccharides from brown algae. sci-hub.se These enzymes are crucial for marine bacteria that live on and digest algal biomass. sci-hub.se
The inhibitory effects of halistanol sulfate were investigated against three distinct enzyme types from the marine bacterium Formosa algae KMM 3553T:
Endo-1,3-β-D-glucanase: Halistanol sulfate was found to be an irreversible inhibitor of native endo-1,3-β-D-glucanases from marine mollusks. researchgate.netsci-hub.se However, it acted as a reversible competitive inhibitor against the recombinant endo-1,3-β-D-glucanase GFA, suggesting that structural differences between native and recombinant enzymes influence the binding and inhibition mechanism. researchgate.netsci-hub.se Homology modeling suggests that the binding site for halistanol sulfate in the glucanase from Mizuhopecten yessoensis is located within the enzyme's catalytic site, where it overlaps with the substrate-binding site. nih.govnarod.ru
Fucoidan Hydrolase: The inhibition of fucoidan hydrolase FFA2 by halistanol sulfate was observed to be complete and irreversible. researchgate.netsci-hub.se
Alginate Lyase: Halistanol sulfate also acted as a complete and irreversible inhibitor of the bifunctional alginate lyase ALFA3. researchgate.netsci-hub.se
Table 2: Inhibition of Microbial Polysaccharide-Degrading Enzymes by Halistanol Sulfate
| Enzyme | Source Organism | Type of Inhibition by Halistanol Sulfate | Source |
|---|---|---|---|
| Endo-1,3-β-D-glucanase (native) | Marine mollusks | Irreversible | researchgate.netsci-hub.se |
| Endo-1,3-β-D-glucanase (recombinant GFA) | Formosa algae KMM 3553T | Reversible, Competitive | researchgate.netsci-hub.se |
| Fucoidan Hydrolase (FFA2) | Formosa algae KMM 3553T | Irreversible, Complete | researchgate.netsci-hub.se |
| Alginate Lyase (ALFA3) | Formosa algae KMM 3553T | Irreversible, Complete | researchgate.netsci-hub.se |
Analysis of Other Relevant Enzymatic Interactions
Beyond the aforementioned targets, the interaction of halistanol sulfate with other enzymes has been explored. It was tested against a sulfatase from the marine mollusk T. chrysostomus but was not affected by the enzyme. scribd.com However, it was noted to be an effective inhibitor of a sulfatase from a different marine mollusk, Littorina kurila. scribd.com This indicates a degree of specificity in its enzymatic interactions, even among similar enzyme types from different organisms.
Cellular and Molecular Effects in Antimicrobial Research
Halistanol sulfates exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. bioscientifica.comresearchgate.net The proposed mechanism of action is multifaceted, involving both the disruption of the cell membrane and the modulation of gene expression related to virulence.
Studies on halistanol trisulfate against Staphylococcus aureus have revealed a membranolytic mechanism. nih.govoup.com Electron microscopy showed that the compound damages the bacterial cell membrane, leading to the loss of internal contents and subsequent cell lysis. oup.comoup.com This disruptive action on the cytoplasmic membrane is considered its primary mode of action, classifying it as a bactericidal agent. nih.govoup.com This effect is attributed to the detergent-like properties of these sulfated sterols. scielo.brresearchgate.net
In the context of oral pathogens, halistanol sulfate A has shown potent activity against the caries-causing bacterium Streptococcus mutans. scielo.brjkdhs.org It effectively inhibits the formation of biofilms, which are critical for bacterial colonization and persistence. scielo.brjkdhs.org Mechanistically, this is achieved by down-regulating the expression of key genes involved in biofilm formation. Treatment of planktonic S. mutans cells with halistanol sulfate A led to a reduction in the transcription of virulence genes such as gtfB and gtfC (which code for glucosyltransferases) and gbpB (glucan-binding protein B). researchgate.netjkdhs.org This targeted action on virulence factors, without affecting housekeeping genes, makes it a potential scaffold for developing specific antibiofilm therapies. scielo.br
Antibacterial Mechanisms of Action: Membrane Disruption and Inhibition of Macromolecular Synthesis (e.g., protein biosynthesis) in Gram-Positive and Gram-Negative Bacteria
This compound and related sulfated sterols, such as halistanol trisulphate, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. oup.comoup.comresearchgate.net The primary mechanism of action appears to be the disruption of the cytoplasmic membrane, leading to cell lysis. oup.comoup.comnih.gov This membranolytic activity is thought to be a key factor in its bactericidal effects. oup.comoup.com
Studies on halistanol trisulphate, a closely related compound, revealed that it exerts a bactericidal effect on Staphylococcus aureus by damaging the cell membrane. oup.comoup.com Light and transmission electron microscopy have shown morphological changes and subsequent lysis of S. aureus cells and their protoplasts upon treatment with halistanol trisulphate. oup.com While the primary mode of action is membrane disruption, inhibition of macromolecular synthesis, such as protein biosynthesis, has been suggested as a potential secondary effect. oup.comoup.com Some research indicates that bioactive fractions from the sponge Petromica citrina, a source of these compounds, can affect protein biosynthesis in Staphylococcus species. oup.comresearchgate.net
The antibacterial spectrum of these compounds includes several medically important and antibiotic-resistant strains. Halistanol trisulphate has shown activity against S. aureus, Staphylococcus epidermidis, Enterococcus faecalis, Mycobacterium fortuitum, and Neisseria gonorrhoeae. oup.comoup.com It is important to note that the antibacterial activity of these sulfated sterols is often more pronounced against Gram-positive bacteria, with some studies suggesting they act as detergents that inhibit the growth of these bacteria without significantly affecting Gram-negative bacteria. researchgate.netscielo.br
Table 1: Antibacterial Activity of Halistanol Trisulphate
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal | oup.comoup.com |
| Staphylococcus epidermidis | Inhibitory | oup.comoup.com |
| Enterococcus faecalis | Inhibitory | oup.comoup.com |
| Mycobacterium fortuitum | Inhibitory | oup.comoup.com |
| Neisseria gonorrhoeae | Inhibitory | oup.comoup.com |
| Streptococcus mutans | Inhibitory | scielo.br |
Antifungal Activities against Pathogenic Fungi (e.g., Candida species)
Certain sulfated steroids, including halistanol trisulfate and topsentiasterol trisulfates, have demonstrated antifungal properties against various pathogenic fungi. up.pt Notably, halistanol trisulfate has shown activity against Candida species, including Candida albicans, Candida parapsilosis, and the azole-resistant Candida krusei. up.ptresearchgate.net Research has indicated that halistanol trisulfate was more potent against C. krusei than C. parapsilosis. up.pt Other related compounds, topsentiasterol trisulfates D and E, were also found to be active against C. albicans. up.pt The antifungal spectrum of these types of compounds also extends to other fungi such as Mortierella remannianus. up.pt
Table 2: Antifungal Activity of Halistanol Trisulfate and Related Compounds
| Compound | Fungal Species | Activity | Reference |
|---|---|---|---|
| Halistanol trisulfate | Candida albicans | Active | researchgate.net |
| Halistanol trisulfate | Candida parapsilosis | Active | up.pt |
| Halistanol trisulfate | Candida krusei | Active | up.pt |
| Topsentiasterol trisulfates D and E | Candida albicans | Active | up.pt |
| Topsentiasterol trisulfates D and E | Mortierella remannianus | Active | up.pt |
Antiviral Mechanisms of Action: Inhibition of Viral Entry, Replication, and Viral Protein Expression (e.g., HSV-1 ICP27, gD)
This compound and its analogs have been investigated for their antiviral activities, particularly against Herpes Simplex Virus type 1 (HSV-1). researchgate.netnih.govmdpi.com The primary antiviral mechanism involves the inhibition of early events in the viral replication cycle, specifically viral attachment and penetration into host cells. researchgate.netnih.gov This is thought to occur through interference with the electrostatic interactions between the viral glycoproteins and the host cell's heparan sulfate receptors. nih.gov The degree of sulfation of these compounds appears to be crucial for their antiviral potency, with more highly sulfated derivatives generally exhibiting greater activity. nih.gov
Table 3: Antiviral Mechanisms of Halistanol Sulfates against HSV-1
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Viral Entry Inhibition | Attachment and Penetration | Blocks virus from entering host cells | researchgate.netnih.govmdpi.com |
| Virucidal Activity | Virus Particles | Directly inactivates the virus | researchgate.netnih.gov |
| Inhibition of Protein Expression | ICP27 (Immediate-Early Protein) | Reduces expression, interfering with early replication | researchgate.netnih.govmdpi.comresearchgate.net |
| Inhibition of Protein Expression | gD (Glycoprotein D) | Reduces expression, impacting late replication stages | researchgate.netnih.govmdpi.comresearchgate.net |
Anti-Proliferative Effects in Cancer Cell Lines: Mechanistic Insights (e.g., L929, human breast cancer, hepatoma, leukemia cells)
This compound and its analogs have demonstrated anti-proliferative effects against various cancer cell lines. oup.comoup.comresearchgate.net For instance, halistanol trisulphate exhibited moderate cytotoxic activity against the L929 fibrosarcoma cell line. oup.comoup.comnih.gov The anti-proliferative activity of these compounds is also being explored in human breast cancer cells, hepatoma cells, and leukemia cells. researchgate.netresearchgate.netmdpi.com While the precise mechanisms are still under investigation, the cytotoxic effects are a significant area of research. researchgate.netresearchgate.netmdpi.com
Table 4: Anti-Proliferative Activity of Halistanol Analogs
| Cell Line | Compound | Effect | Reference |
|---|---|---|---|
| L929 (fibrosarcoma) | Halistanol trisulphate | Moderate cytotoxicity | oup.comoup.comnih.gov |
| Human Breast Cancer Cells | Halistanol analogs | Anti-proliferative | nih.govlouisville.edu |
| Hepatoma Cells | Halistanol analogs | Cytotoxic | researchgate.net |
| Leukemia Cells | Weinbersterol disulfates A and B | Active | nih.gov |
Receptor-Mediated Biological Modulations (e.g., FXR, PXR antagonism)
This compound and other marine-derived sulfated steroids have been shown to modulate the activity of nuclear receptors such as the farnesoid-X-receptor (FXR) and the pregnane-X-receptor (PXR). bioscientifica.commdpi.com A disulfated sterol isolated from the brittle star Ophiolepis superba demonstrated potent antagonist activity against FXR in transfected HEpG2 cells, inhibiting FXR transactivation by 80% at a concentration of 10 μM. bioscientifica.com While specific studies on this compound's direct interaction with FXR and PXR are limited, the antagonistic activity of structurally similar compounds suggests a potential for receptor-mediated biological modulation. bioscientifica.com PXR, another nuclear receptor, is involved in the expression of a wide array of genes, and certain trisulfated sterols from marine sponges have been identified as PXR agonists. bioscientifica.com
Cardiovascular Regulatory Mechanisms (e.g., Antiplatelet Activity, Ca2+ Release in Sarcoplasmic Reticulum)
This compound has been identified as an inhibitor of the endothelin-converting enzyme (ECE) with an IC50 of 2.1 μM. up.pt ECE is responsible for converting an inactive precursor into the potent vasoconstrictor peptide endothelin-1, and its inhibition suggests a potential role for this compound in cardiovascular regulation. up.pt In contrast, the non-sulfated version of the compound was found to be inactive. up.pt
Furthermore, a related sulfated sterol, hymenosulfate, has been shown to induce potent Ca2+-releasing activity in the sarcoplasmic reticulum, which is a key process in muscle contraction and relaxation. up.ptnih.govfrontiersin.orgreactome.org This activity was reported to be ten times more potent than that of caffeine. up.pt Additionally, a broad range of activities has been described for trisulfated steroids, including antiplatelet activity. researchgate.net
Angiogenesis Modulation at the Cellular and Pre-clinical Levels
While direct studies on this compound are limited, the aminosterol squalamine, which is also a sulfated compound derived from a marine source, is a well-known anti-angiogenic agent. up.pt Squalamine inhibits the development of new blood vessels by targeting multiple growth factors, including the vascular endothelial growth factor (VEGF). up.pt This provides a precedent for the potential anti-angiogenic activity of sulfated steroids like this compound. Angiogenesis is a critical process in both normal physiological functions and in pathological conditions such as tumor growth. saudijournals.com
Chemoinformatic and Computational Studies of Halistanol Disulfate B
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. researchgate.net For Halistanol (B14433394) disulfate B, the primary identified target is endothelin-converting enzyme (ECE), a zinc metalloprotease responsible for converting inactive big endothelin to the potent vasoconstrictor endothelin-1 (B181129). nih.govresearchgate.net The inhibitory action of Halistanol disulfate B against ECE, with a reported IC50 value of 2.1 μM, underscores its potential as a modulator of the endothelin system. nih.gov Notably, the non-sulfated analog of this sterol was found to be inactive, highlighting the critical role of the sulfate (B86663) groups in its biological function. nih.gov
While specific molecular docking studies detailing the interaction of this compound with ECE are not extensively available in the public literature, the methodology has been widely applied to other inhibitors of this enzyme. Such studies are crucial for elucidating the binding mode. For instance, docking analyses of other ECE inhibitors, like phosphoramidon, have revealed key interactions within the enzyme's active site. nih.gov These interactions typically involve hydrogen bonds with residues such as Arginine 145 and Asparagine 566, as well as coordination with the catalytic zinc ion. nih.gov
A hypothetical docking study of this compound into the active site of ECE would aim to map the specific interactions of its sterol core and sulfate moieties. The bulky, hydrophobic steroid scaffold would likely occupy hydrophobic pockets within the enzyme's binding site, while the negatively charged sulfate groups would be predicted to form strong electrostatic and hydrogen bond interactions with positively charged or polar amino acid residues. Such an analysis would provide a structural hypothesis for its inhibitory activity.
Table 1: Illustrative Molecular Docking Data for a Known ECE-1 Inhibitor (Phosphoramidon) This table presents published data for a different ECE-1 inhibitor to illustrate the typical outputs of a molecular docking study.
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | - | Not Reported |
| Hydrogen Bonds | Present | Arg 145, Asn 566, Pro 731, His 732 nih.gov |
| Metal Coordination | Present | Zinc ion nih.gov |
| Hydrophobic Interactions | Present | S1 and S2 pockets nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of protein-ligand complexes over time. nih.govmdpi.com An MD simulation of the this compound-ECE complex, following an initial docking pose, would be essential to validate the binding stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand would be monitored. A stable RMSD for the ligand throughout the simulation would indicate that it remains securely bound within the active site. acs.org
Furthermore, MD simulations can reveal the conformational flexibility of both the ligand and the protein. Studies on other sulfated molecules have shown that sulfate groups significantly influence hydration and flexibility. nih.gov For this compound, MD simulations could elucidate the dynamic behavior of its side chain and the stability of the interactions formed by its sulfate groups. The Root Mean Square Fluctuation (RMSF) analysis could pinpoint which parts of the enzyme become more or less flexible upon ligand binding, providing clues about the allosteric effects or induced-fit mechanisms. acs.org Such simulations performed on ECE-1 with other inhibitors have confirmed the stability of the enzyme-inhibitor complexes and the persistence of key hydrogen bonding interactions over the simulation period. researchgate.netrjpbcs.com
Table 2: Representative Data from a Molecular Dynamics Simulation of a Protein-Ligand Complex This table provides a template of typical data generated from MD simulations, as specific data for this compound is not available.
| Simulation Parameter | Typical Result | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
| Protein RMSD | Stable (e.g., < 2.5 Å) | Indicates the overall structural stability of the enzyme. |
| Ligand RMSD | Stable (e.g., < 2.0 Å) | Suggests the ligand remains stably bound in the predicted pose. |
| Key Hydrogen Bonds | Maintained (>80% occupancy) | Confirms the stability of crucial ligand-receptor interactions. |
Pharmacophore Modeling and in silico Virtual Screening for Analogues
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. ijrpr.com For this compound, a pharmacophore model could be generated based on its structure and known interactions with ECE. This model would likely include features such as hydrophobic centers (representing the sterol rings), hydrogen bond acceptors, and negative ionizable features (representing the sulfate groups). bucm.edu.cnmdpi.com
Such a pharmacophore model serves two primary purposes. First, it helps in understanding the key structural requirements for ECE inhibition by this class of compounds. Second, it can be used as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and could be potential ECE inhibitors. nih.gov Studies have successfully used this approach to identify novel ECE inhibitors from natural product databases. cdnsciencepub.combucm.edu.cn The hits from such a screen would then be subjected to molecular docking and further experimental validation to confirm their activity. This process accelerates the discovery of new lead compounds based on the this compound scaffold.
Table 3: Hypothetical Pharmacophore Model Features for this compound as an ECE Inhibitor This table illustrates the features that would likely constitute a pharmacophore model for this compound.
| Feature Type | Number of Features | Putative Corresponding Moiety |
| Hydrophobic (HY) | 2-3 | Steroid A/B and C/D ring systems |
| Hydrogen Bond Acceptor (HBA) | 4-6 | Oxygen atoms of the sulfate groups |
| Negative Ionizable (NI) | 2 | The two sulfate groups |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, or "descriptors". nih.govresearchgate.net To perform a QSAR study on this compound and its analogues, a dataset of related sulfated sterols with their corresponding ECE inhibitory activities would be required.
Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, would be calculated for each compound. Statistical methods, like multiple linear regression, would then be used to build a mathematical model that predicts the inhibitory activity based on these descriptors. scirp.org
While a specific QSAR study for this compound has not been reported, the principles have been applied to other ECE inhibitors and sulfated steroids. nih.govcapes.gov.br A robust QSAR model could predict the activity of new, unsynthesized analogues of this compound, guiding synthetic efforts toward more potent inhibitors. For example, the model might reveal that a specific charge distribution on the sulfate groups or a particular volume of the sterol side chain is critical for high potency. This predictive capability is a cornerstone of modern medicinal chemistry for lead optimization.
Future Research Directions and Translational Perspectives for Halistanol Disulfate B
Identification of Novel Biological Targets and Cellular Pathways
The primary identified biological target of Halistanol (B14433394) disulfate B is the endothelin-converting enzyme (ECE). acs.orgresearchgate.netbioscientifica.comthieme-connect.comup.pt This metalloendopeptidase is a crucial component of the endothelin system. researchgate.net ECE catalyzes the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into endothelin-1 (ET-1), which is a potent vasoconstrictive peptide. acs.orgbioscientifica.comup.pt The overproduction of ET-1 is associated with conditions such as hypertension and renal failure. acs.orgbioscientifica.comup.pt Research has shown that Halistanol disulfate B inhibits ECE at a micromolar concentration, a finding made significant by the observation that its non-sulfated counterpart was completely inactive, highlighting the essential role of the sulfate (B86663) groups for this bioactivity. acs.orgbioscientifica.comup.pt
Future research must focus on elucidating the precise molecular interactions between this compound and ECE. While it is known to be an inhibitor, kinetic studies are needed to determine if the inhibition is competitive, non-competitive, or uncompetitive. Furthermore, it is plausible that this compound may have other biological targets. The hydrophilic nature of sulfated steroids suggests they can reach various intracellular targets. bioscientifica.com Therefore, unbiased screening assays against a broad panel of enzymes and receptors could uncover additional mechanisms of action. Identifying these secondary targets and their associated cellular pathways is essential for a comprehensive understanding of the compound's full biological activity profile and for anticipating potential off-target effects. For instance, the stimulation of the ETB receptor, part of the same pathway, is known to activate the PI3K/Akt pathway. thieme-connect.com Investigating the downstream effects of ECE inhibition by this compound on such interconnected signaling cascades is a critical next step.
Development of Advanced Delivery Systems for Enhanced Cellular Uptake and Bioavailability in Research Models
A significant advantage of sulfated steroids as a class is their hydrophilic scaffold, which can facilitate improved bioavailability and access to intracellular targets. bioscientifica.com However, the translation of promising marine natural products into research models and beyond is often hampered by challenges related to delivery and bioavailability. While this compound's inherent properties are favorable, future research should proactively explore the development of advanced delivery systems to optimize its function in preclinical studies.
Encapsulation within lipid-based carriers like liposomes or the formulation into polymeric nanoparticles could enhance the stability of this compound in biological fluids and facilitate more targeted delivery to specific tissues or cell types. Such systems can be engineered to control the release kinetics of the compound, potentially prolonging its inhibitory effect on ECE and allowing for more consistent exposure in in-vivo models. These advanced delivery strategies could also improve cellular uptake, ensuring that a sufficient concentration of this compound reaches its enzymatic target within the cell. Investigating these formulation strategies will be a crucial step in moving from in-vitro assays to more complex animal models of cardiovascular disease.
Biotechnological Approaches for Sustainable Production (e.g., Cell Culture, Microbial Fermentation)
This compound is naturally sourced from marine sponges of the genus Pachastrella. researchgate.netbioscientifica.comup.pt The reliance on harvesting marine organisms for natural products is inherently unsustainable and often yields only small quantities of the desired compound, posing a significant bottleneck for extensive research and development. To overcome this, future efforts must be directed towards establishing sustainable and scalable production methods.
One of the most promising avenues is chemical synthesis. The synthesis of related disulfated sterols has been successfully demonstrated, providing a blueprint for the potential production of this compound. nih.gov These synthetic routes often involve the sulfation of a diol precursor using reagents like a triethylamine-sulfur trioxide complex in a suitable solvent such as dimethylformamide (DMF). nih.gov Optimizing a total synthesis for this compound would not only provide a reliable supply for research but also allow for the creation of analogues to explore structure-activity relationships.
Beyond chemical synthesis, other biotechnological approaches warrant investigation. This includes exploring the possibility of heterologous expression, where the biosynthetic pathway for this compound is transferred from the sponge (or its symbiotic microorganisms) into a host organism like yeast or bacteria that is amenable to large-scale fermentation. Although technically challenging, this approach represents a long-term goal for the sustainable and industrial-scale production of this and other marine-derived compounds.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To move beyond a single target-pathway model, future research on this compound should integrate systems biology and various "omics" technologies. acs.orgdntb.gov.ua These approaches provide a holistic view of the cellular response to a bioactive compound, offering a comprehensive understanding of its mechanism of action.
Transcriptomics (e.g., RNA-seq) could be employed to analyze how treatment with this compound alters the gene expression profile of endothelial cells or vascular smooth muscle cells. This could reveal the upregulation or downregulation of entire pathways beyond the immediate endothelin system. Similarly, proteomics would identify changes in protein expression and post-translational modifications, providing further insight into the cellular machinery affected by ECE inhibition. Metabolomics could be used to profile the changes in small molecule metabolites within the cell, offering a functional readout of the metabolic state after treatment. Integrating these multi-omics datasets can help construct detailed network models of the compound's effects, identify potential biomarkers of its activity, and predict both therapeutic efficacy and potential toxicities in a more comprehensive manner than traditional methods allow.
Exploration of Synergistic Effects with Established Agents in Pre-clinical Settings
A key translational perspective for any new bioactive compound is its potential use in combination therapies. Future preclinical research should investigate whether this compound exhibits synergistic effects when co-administered with established therapeutic agents. Given its mechanism of action as an ECE inhibitor, a logical starting point would be to explore combinations with existing antihypertensive drugs that work through different mechanisms, such as ACE inhibitors, angiotensin II receptor blockers (ARBs), or calcium channel blockers.
A synergistic interaction, where the combined effect of the two drugs is greater than the sum of their individual effects, could allow for the use of lower doses of each agent, potentially reducing dose-dependent side effects while maintaining or even enhancing therapeutic efficacy. Preclinical studies in animal models of hypertension could be designed to assess these potential synergies. By measuring key endpoints like blood pressure reduction and biomarkers of cardiovascular health, researchers can determine if combination therapy with this compound represents a viable and improved treatment strategy. Evidence of synergy in these preclinical settings would provide a strong rationale for further development. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing halistanol disulfate B, and how can researchers validate its structural integrity?
- Methodology : Synthesis typically involves sulfation of halistanol precursors under controlled acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (¹H and ¹³C spectra) and high-resolution mass spectrometry (HR-MS) for molecular weight validation . Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and comparison to reference standards .
- Experimental Design : Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios, sulfation time) and using internal controls (e.g., unmodified halistanol) .
Q. How can researchers identify and mitigate common artifacts in this compound analysis, such as degradation during extraction?
- Methodology : Employ stability studies under varying pH, temperature, and light exposure. Use LC-MS/MS to track degradation products (e.g., desulfated analogs). Stabilize samples with antioxidants (e.g., ascorbic acid) and store at −80°C in amber vials .
- Data Interpretation : Compare degradation profiles across multiple batches to distinguish artifacts from natural analogs .
Q. What in vitro assays are suitable for confirming this compound’s biological activity as an endothelium-converting enzyme inhibitor?
- Methodology : Use enzyme inhibition assays with recombinant human endothelial-converting enzyme (ECE-1). Measure IC₅₀ values via fluorogenic substrates (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) and validate with positive controls (e.g., phosphoramidon) .
- Data Validation : Replicate results in triplicate and account for solvent effects (e.g., DMSO < 0.1% v/v) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations resolve discrepancies in this compound’s binding affinity across ECE isoforms?
- Methodology : Perform ensemble docking (AutoDock Vina) against ECE-1 and ECE-2 crystal structures (PDB: 3DWB, 4D5Z). Conduct 100-ns molecular dynamics (MD) simulations (AMBER22) to assess binding stability. Compare free energy calculations (MM-PBSA) to experimental IC₅₀ data .
- Data Contradiction Analysis : If computational results conflict with wet-lab data, re-evaluate force field parameters or consider post-translational modifications in enzyme isoforms .
Q. What experimental strategies address conflicting findings between in vivo efficacy and in vitro potency of this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS in plasma and tissues after oral/intravenous administration in rodent models.
- Metabolite Screening : Identify sulfatase-mediated hydrolysis products using hepatic microsomal assays .
- Statistical Analysis : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons in metabolite association studies .
Q. How can researchers optimize this compound’s selectivity to minimize off-target effects on related metalloproteases?
- Methodology :
- Selectivity Screening : Test against a panel of metalloproteases (e.g., ACE, MMP-9) using kinetic assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfate groups or steroidal side chains. Compare inhibition profiles using heatmap clustering .
Methodological and Ethical Considerations
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Approach : Use nonlinear regression (log[inhibitor] vs. normalized response) in GraphPad Prism. Report R² values, Hill slopes, and 95% confidence intervals. For skewed data, apply nonparametric tests (e.g., Kruskal-Wallis) .
Q. How should researchers design multi-site studies to ensure consistency in this compound trials?
- Guidelines :
- Standardized Protocols : Centralize compound synthesis and characterization to minimize batch variability.
- Ethical Compliance : Obtain IRB approval for human tissue studies and document informed consent for biomarker analyses .
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
